2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, two pyrimidine rings, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under basic conditions.
Attachment of the Methoxypyrimidine Group: The methoxypyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a methoxypyrimidine derivative.
Formation of the Final Compound: The final step involves the coupling of the dimethylpyrimidine group to the intermediate, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate cellular pathways and molecular targets.
Medicine
In medicinal chemistry, 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-N,N-dimethylpyrimidin-4-amine: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxypyrimidine and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)14-4-7-17-15(20-14)22-8-5-12(6-9-22)24-16-18-10-13(23-3)11-19-16/h4,7,10-12H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCDDIFVSCJANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.